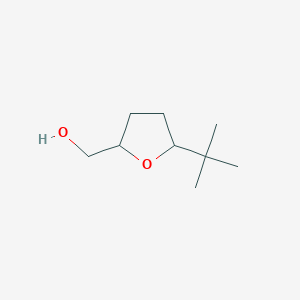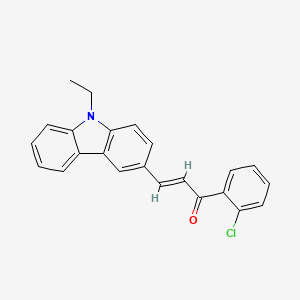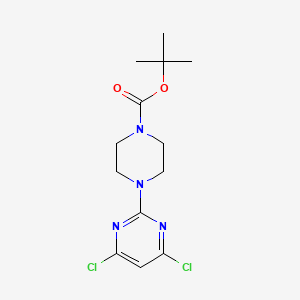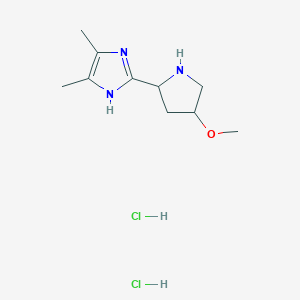
trans-1-(Tert-butoxycarbonyl)-4-(25-difluorophenyl)pyrrolidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-1-(tert-ブトキシカルボニル)-4-(2,5-ジフルオロフェニル)ピロリジン-3-カルボン酸は、ピロリジンカルボン酸のクラスに属する合成有機化合物です。この化合物は、tert-ブトキシカルボニル(Boc)保護基とジフルオロフェニル置換基の存在を特徴としています。独自の化学的特性により、有機合成や医薬品研究で一般的に使用されています。
準備方法
合成経路と反応条件
trans-1-(tert-ブトキシカルボニル)-4-(2,5-ジフルオロフェニル)ピロリジン-3-カルボン酸の合成には、通常、以下の手順が含まれます。
ピロリジン環の形成: ピロリジン環は、適切なアミンとカルボニル化合物を用いた環化反応により合成できます。
ジフルオロフェニル基の導入: ジフルオロフェニル基は、適切なジフルオロベンゼン誘導体を用いた求核性芳香族置換反応により導入できます。
Boc基による保護: tert-ブトキシカルボニル基は、トリエチルアミンなどの塩基の存在下で、ジ-tert-ブチルジカルボネート(Boc2O)を使用して導入されます。
工業的生産方法
この化合物の工業的生産には、収率と純度を高くするために、最適化された反応条件が含まれる場合があります。これには、高度な触媒、制御された温度と圧力条件、再結晶またはクロマトグラフィーなどの効率的な精製技術の使用が含まれます。
化学反応の分析
反応の種類
trans-1-(tert-ブトキシカルボニル)-4-(2,5-ジフルオロフェニル)ピロリジン-3-カルボン酸は、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を用いて酸化できます。
還元: 還元反応は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を用いて行うことができます。
置換: この化合物は、置換基の種類と反応条件に応じて、求核性または求電子性置換反応に参加することができます。
一般的な試薬と条件
酸化: 酸性または塩基性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: 適切な塩基の存在下のアミンやチオールなどの求核試薬。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。たとえば、酸化はカルボン酸やケトンを生じさせる可能性がありますが、還元はアルコールやアミンを生じさせる可能性があります。
科学研究での応用
trans-1-(tert-ブトキシカルボニル)-4-(2,5-ジフルオロフェニル)ピロリジン-3-カルボン酸は、次のようないくつかの科学研究での応用があります。
化学: 複雑な有機分子の合成の中間体として使用されます。
生物学: 酵素-基質相互作用やタンパク質-リガンド結合の研究に使用されます。
医学: 抗炎症作用や抗癌作用を含む、潜在的な治療効果が調査されています。
産業: 医薬品や農薬の製造に使用されています。
科学的研究の応用
Trans-1-(Tert-butoxycarbonyl)-4-(25-difluorophenyl)pyrrolidine-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
trans-1-(tert-ブトキシカルボニル)-4-(2,5-ジフルオロフェニル)ピロリジン-3-カルボン酸の作用機序には、特定の分子標的との相互作用が含まれます。これらの標的には、酵素、受容体、または他のタンパク質が含まれる場合があります。この化合物は、これらの標的に結合してその活性を調節することで効果を発揮し、さまざまな生物学的反応を引き起こします。
類似の化合物との比較
類似の化合物
trans-1-(tert-ブトキシカルボニル)-4-フェニルピロリジン-3-カルボン酸: 類似の構造ですが、ジフルオロフェニル基はありません。
trans-1-(tert-ブトキシカルボニル)-4-(2,5-ジクロロフェニル)ピロリジン-3-カルボン酸: ジフルオロフェニルの代わりにジクロロフェニルが含まれています。
trans-1-(tert-ブトキシカルボニル)-4-(2,5-ジメチルフェニル)ピロリジン-3-カルボン酸: ジフルオロフェニルの代わりにジメチルフェニルが含まれています。
独自性
trans-1-(tert-ブトキシカルボニル)-4-(2,5-ジフルオロフェニル)ピロリジン-3-カルボン酸にジフルオロフェニル基が存在することは、独自の化学的および生物学的特性を付与します。この基は、化合物の反応性、安定性、および生物学的標的との相互作用に影響を与える可能性があり、他の類似の化合物とは異なります。
類似化合物との比較
Similar Compounds
Trans-1-(Tert-butoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid: Similar structure but lacks the difluorophenyl group.
Trans-1-(Tert-butoxycarbonyl)-4-(2,5-dichlorophenyl)pyrrolidine-3-carboxylic acid: Contains dichlorophenyl instead of difluorophenyl.
Trans-1-(Tert-butoxycarbonyl)-4-(2,5-dimethylphenyl)pyrrolidine-3-carboxylic acid: Contains dimethylphenyl instead of difluorophenyl.
Uniqueness
The presence of the difluorophenyl group in trans-1-(Tert-butoxycarbonyl)-4-(25-difluorophenyl)pyrrolidine-3-carboxylic acid imparts unique chemical and biological properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds.
特性
IUPAC Name |
4-(2,5-difluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F2NO4/c1-16(2,3)23-15(22)19-7-11(12(8-19)14(20)21)10-6-9(17)4-5-13(10)18/h4-6,11-12H,7-8H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMDWWFSQZMVRFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=C(C=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
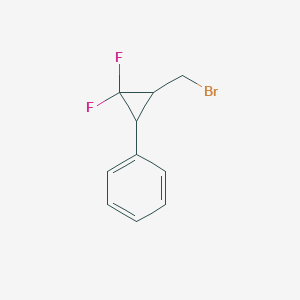

![4-methoxy-1,5,8-trimethyl-8,9-dihydro-7H-benzo[e][1]benzofuran-6-one](/img/structure/B12311111.png)

![8-Isobutyl-3-(piperidin-4-ylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride](/img/structure/B12311120.png)
